(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride
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Overview
Description
(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a trifluorophenyl group, making it a valuable molecule in medicinal chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the condensation of 3,4,5-trifluorobenzaldehyde with (S)-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the trifluorophenyl group.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield hydroxylated or carbonylated derivatives.
Reduction: Reduction can produce dehalogenated or hydrogenated products.
Substitution: Substitution reactions can introduce various functional groups onto the trifluorophenyl ring.
Scientific Research Applications
(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-1-ethyl-5-methyl-2-(3,4,5-trifluorophenyl)piperazine: Shares a similar trifluorophenyl group but differs in the ring structure and substituents.
(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine: The free base form without the hydrochloride salt.
Uniqueness
(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a trifluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2694063-10-8 |
---|---|
Molecular Formula |
C11H13ClF3N |
Molecular Weight |
251.7 |
Purity |
95 |
Origin of Product |
United States |
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